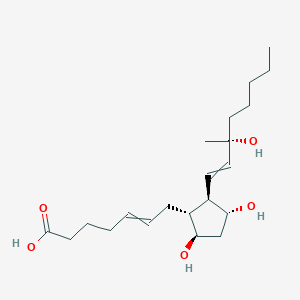

15-methyl-15R-PGF2alpha

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-KKIXJVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35864-81-4 | |

| Record name | 15-Epicarboprost | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035864814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-EPICARBOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0LQC3LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 15-methyl-15R-PGF2alpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 15-methyl-15R-PGF2alpha, a synthetic prostaglandin analog. A critical aspect of its pharmacology is its nature as a prodrug, which undergoes stereochemical conversion to its active form, 15(S)-15-methyl-PGF2alpha, commercially known as Carboprost. This guide will elucidate the molecular pharmacology of Carboprost, from its interaction with the prostaglandin F2α (FP) receptor to the intricate downstream signaling cascades that mediate its potent physiological effects, most notably the contraction of uterine smooth muscle. Detailed experimental protocols and visual aids are provided to empower researchers in their investigation of this and similar compounds.

The Prodrug Nature of 15-methyl-15R-PGF2alpha and Bioactivation

15-methyl-15R-PGF2alpha is a biologically inactive prodrug. Its therapeutic efficacy is entirely dependent on its conversion to the 15(S) stereoisomer, 15(S)-15-methyl-PGF2alpha (Carboprost), through acid-catalyzed epimerization. This bioactivation step is crucial for the molecule to adopt the correct three-dimensional conformation for binding to its target receptor.

Diagram 1: Bioactivation of 15-methyl-15R-PGF2alpha

Caption: Conversion of the inactive 15R isomer to the active 15S isomer.

The Molecular Target: The Prostaglandin F2α (FP) Receptor

The primary molecular target for Carboprost is the prostaglandin F2α receptor, commonly referred to as the FP receptor. The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.

Receptor Binding and Affinity

Carboprost is a potent and selective agonist for the FP receptor. While a precise dissociation constant (Kd) or inhibitory constant (Ki) for Carboprost is not consistently reported in publicly available literature, its functional potency is comparable to that of the endogenous ligand, PGF2α. PGF2α itself exhibits a high affinity for the FP receptor, with half-maximal binding typically observed in the low nanomolar range (~1 nM). It is therefore inferred that Carboprost binds to the FP receptor with similarly high affinity.

| Ligand | Receptor Target | Relative Potency/Affinity |

| 15(S)-15-methyl-PGF2alpha (Carboprost) | FP Receptor | High (Potent Agonist) |

| Prostaglandin F2α (PGF2α) | FP Receptor | High (Endogenous Agonist) |

| Prostaglandin E2 (PGE2) | EP Receptors, FP Receptor (lower affinity) | Lower affinity for FP receptor |

| Prostaglandin D2 (PGD2) | DP Receptors, FP Receptor (lower affinity) | Lower affinity for FP receptor |

Table 1: Relative Agonist Profile at the FP Receptor

Primary Signaling Pathway: The Gq-PLC-IP3-Ca2+ Cascade

Upon agonist binding, the FP receptor undergoes a conformational change that facilitates its coupling to and activation of the heterotrimeric G-protein, Gq. This initiates a well-defined signaling cascade that is central to the physiological effects of Carboprost.

-

Gq Activation: The activated FP receptor acts as a guanine nucleotide exchange factor (GEF) for the α-subunit of Gq (Gαq), promoting the exchange of GDP for GTP.

-

Phospholipase C (PLC) Activation: The GTP-bound Gαq dissociates from the βγ-subunits and activates its downstream effector, phospholipase C-β (PLCβ).

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to the IP3 receptor on the membrane of the endoplasmic reticulum (ER), which is a ligand-gated Ca2+ channel. This binding triggers the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid and significant increase in intracellular calcium concentration.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of cellular proteins, contributing to the overall cellular response.

Diagram 2: The Gq-PLC-IP3-Ca2+ Signaling Pathway of the FP Receptor

Caption: The canonical Gq-coupled signaling cascade initiated by Carboprost.

Secondary and Integrated Signaling Pathways

Beyond the primary Gq-PLC-Ca2+ axis, activation of the FP receptor can engage other signaling pathways that contribute to its diverse cellular effects.

The RhoA Pathway and Cytoskeletal Reorganization

The FP receptor has been shown to couple to the G12/13 family of G-proteins, leading to the activation of the small GTPase RhoA.[1] The RhoA signaling pathway is a key regulator of the actin cytoskeleton and is centrally involved in smooth muscle contraction. Activated RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained increase in the phosphorylation of the myosin light chain, promoting actin-myosin cross-bridging and forceful contraction of the smooth muscle. This pathway is particularly relevant to the potent uterotonic effects of Carboprost.

The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the FP receptor can also lead to the stimulation of the MAPK/ERK signaling cascade.[1] This can occur through several mechanisms, including PKC-dependent activation of Raf and subsequent phosphorylation of MEK and ERK1/2. The MAPK/ERK pathway is a critical regulator of gene expression and cell proliferation.

The Calcineurin-NFAT Pathway

The sustained increase in intracellular calcium initiated by FP receptor activation can stimulate the calcium-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, leading to their translocation from the cytoplasm to the nucleus.[1] In the nucleus, NFATs cooperate with other transcription factors to regulate the expression of genes involved in cellular growth and differentiation.

Diagram 3: Integrated Signaling Network of the FP Receptor

Caption: Interconnected signaling pathways activated by the FP receptor.

Receptor Regulation: Desensitization and Internalization

Prolonged exposure to Carboprost can lead to the desensitization and internalization of the FP receptor, a common regulatory mechanism for GPCRs.

-

Desensitization: This process is often initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder the coupling of the receptor to G-proteins, thereby attenuating the signal.

-

Internalization: The binding of β-arrestins can also target the FP receptor for internalization into endocytic vesicles, a process that can be clathrin-dependent. The FP(A) receptor isoform has been shown to undergo agonist-induced internalization that is dependent on both PKC and clathrin.[2] Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface or targeted for degradation in lysosomes.

Physiological and Pharmacological Effects

The signaling cascades initiated by Carboprost culminate in a range of physiological responses, the most prominent being:

-

Uterine Contraction: The significant increase in intracellular calcium and the activation of the RhoA pathway in myometrial cells lead to potent and sustained uterine contractions. This is the basis for its clinical use in controlling postpartum hemorrhage and for the induction of labor.[3][4][5]

-

Luteolysis: Carboprost can induce the regression of the corpus luteum, leading to a decrease in progesterone production.[4]

-

Bronchoconstriction and Vasoconstriction: Activation of FP receptors in smooth muscle of the airways and blood vessels can lead to bronchoconstriction and vasoconstriction, respectively, which are notable side effects.[6]

-

Gastrointestinal Effects: Carboprost can also stimulate smooth muscle in the gastrointestinal tract, leading to side effects such as nausea, vomiting, and diarrhea.[6]

Experimental Protocols for Studying the Mechanism of Action

Radioligand Binding Assay for the FP Receptor

Principle: This assay quantifies the binding of a radiolabeled ligand to the FP receptor in a membrane preparation. A competition binding format is used to determine the affinity (Ki) of an unlabeled compound (e.g., Carboprost) by measuring its ability to displace the radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the human FP receptor.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM).

-

Radioligand: [3H]-PGF2α (specific activity ~150-200 Ci/mmol).

-

Incubation: Incubate the cell membranes with a fixed concentration of [3H]-PGF2α (at or below its Kd) and a range of concentrations of the unlabeled competitor (Carboprost).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Principle: This functional assay measures the increase in intracellular calcium concentration following the activation of the FP receptor. The fluorescent calcium indicator Fura-2 AM is used, which exhibits a shift in its excitation spectrum upon binding to calcium.

Methodology:

-

Cell Culture: Plate cells expressing the FP receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with Fura-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Stimulation: Place the plate in a fluorescence plate reader equipped with injectors. Inject a solution of Carboprost at various concentrations.

-

Measurement: Measure the fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm. Plot the change in this ratio against the log concentration of Carboprost to generate a dose-response curve and determine the EC50.

Western Blotting for ERK Phosphorylation

Principle: This immunoassay detects the activation of the MAPK/ERK pathway by measuring the increase in the phosphorylated form of ERK1/2.

Methodology:

-

Cell Treatment: Treat cells expressing the FP receptor with Carboprost for various times and at different concentrations.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to serve as a loading control.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the fold-change in ERK phosphorylation.

Diagram 4: Experimental Workflow for Western Blotting of ERK Phosphorylation

Caption: Step-by-step workflow for assessing ERK phosphorylation.

Conclusion

The mechanism of action of 15-methyl-15R-PGF2alpha is a multi-faceted process that begins with its conversion to the active compound, Carboprost. Carboprost then engages the FP receptor, a Gq-coupled GPCR, to initiate a primary signaling cascade involving PLC, IP3, and a robust increase in intracellular calcium. This primary pathway is further integrated with other signaling networks, including the RhoA, MAPK/ERK, and NFAT pathways, which together orchestrate the compound's potent physiological effects. A thorough understanding of these intricate molecular mechanisms is paramount for the rational design of novel therapeutics targeting the prostanoid signaling system and for optimizing the clinical application of existing drugs like Carboprost.

References

-

Taylor & Francis. (n.d.). Carboprost – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Mayo Clinic. (2025, January 31). Carboprost (intramuscular route). Mayo Clinic. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. Wikipedia. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Carboprost Tromethamine?. Patsnap Synapse. Retrieved from [Link]

- Unknown. (2025, August 7). Effects of carboprost on prevention of hemorrhage after induced labor with scarred uterus. Unknown Source.

-

Right Decisions. (n.d.). Carboprost – Hemabate. Right Decisions. Retrieved from [Link]

-

Lv, X., et al. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications, 14(1), 8089. Retrieved from [Link]

-

Hogan, P. G., Chen, L., Nardone, J., & Rao, A. (2003). Transcriptional regulation by calcium, calcineurin, and NFAT. Genes & Development, 17(18), 2205–2232. Retrieved from [Link]

-

Gurevich, V. V., & Gurevich, E. V. (2019). GPCR Signaling Regulation: The Role of GRKs and Arrestins. Frontiers in Pharmacology, 10, 125. Retrieved from [Link]

-

Pierce, K. L., Fujimoto, H., & Regan, J. W. (1999). Activation of FP prostanoid receptor isoforms leads to Rho-mediated changes in cell morphology and in the cell cytoskeleton. The Journal of Biological Chemistry, 274(50), 35944–35949. Retrieved from [Link]

-

Tolhurst, G., et al. (2020). Internalization-Dependent Free Fatty Acid Receptor 2 Signaling Is Essential for Propionate-Induced Anorectic Gut Hormone Release. iScience, 23(9), 101457. Retrieved from [Link]

-

Brenner, P. F., et al. (1975). The effect of a 15(S)-15-methyl prostaglandin F2 alpha (methyl ester) suppository upon termination of early pregnancy. Contraception, 11(3), 279–287. Retrieved from [Link]

-

Pierce, K. L., & Regan, J. W. (2000). Differential internalization of the prostaglandin f(2alpha) receptor isoforms: role of protein kinase C and clathrin. Molecular Pharmacology, 58(2), 377–383. Retrieved from [Link]

-

Animated biology With arpan. (2018, February 27). Desensitization of GPCR| Regulation of G protein signaling by beta arrestin | Regulation by GRKs [Video]. YouTube. Retrieved from [Link]

-

Kim, D. (2022). NGF activates NFAT via the MEK1/2 pathway in PC12 cells. Biotechnology and Bioprocess Engineering, 27(1), 133–140. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Arrestin – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Rho Signaling Pathway. Creative Diagnostics. Retrieved from [Link]

-

Kar, P., et al. (2016). Control of NFAT Isoform Activation and NFAT-Dependent Gene Expression through Two Coincident and Spatially Segregated Intracellular Ca2+ Signals. Molecular Cell, 64(4), 746–759. Retrieved from [Link]

-

Gurevich, V. V., & Gurevich, E. V. (2021). G protein–coupled receptor interactions with arrestins and GPCR kinases: The unresolved issue of signal bias. The Journal of General Physiology, 153(1), e202012726. Retrieved from [Link]

-

Anthony, T. L., et al. (2007). PGF2α Stimulates FP Prostanoid Receptor Mediated Crosstalk Between Ras/Raf Signaling and Tcf Transcriptional Activation. Experimental Cell Research, 313(10), 2216–2225. Retrieved from [Link]

-

Multispan, Inc. (n.d.). G Protein-Coupled Receptor Internalization Using Live Cell Flow Cytometry. Multispan, Inc. Retrieved from [Link]

-

Scherrer, G., et al. (2010). In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors. Methods in Molecular Biology, 610, 269–281. Retrieved from [Link]

-

Animated biology With arpan. (2016, March 25). GPCR regulation | Desensitization of GPCR [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Transforming protein RhoA. Wikipedia. Retrieved from [Link]

-

Lindmark, G., & Zador, G. (1978). Local administration of (15 S)-15-methyl PGF2 alpha for management of hypotonic post-partum hemorrhage. Acta Obstetricia et Gynecologica Scandinavica, 57(2), 167–171. Retrieved from [Link]

-

Davidson College. (n.d.). NFAT. Biology Department. Retrieved from [Link]

-

Miguel Otero. (2016, January 25). 16 1 NFAT Activation [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Influence of C-15 Stereochemistry on the Uterine Agonist Activity of 15-Methyl-PGF2α: A Technical Guide

Introduction: Enhancing Nature's Potency

Prostaglandin F2α (PGF2α) is an endogenous eicosanoid that plays a pivotal role in female reproductive physiology, particularly in the regulation of uterine smooth muscle contractility.[1][2] Its potent oxytocic properties have made it a valuable therapeutic agent; however, its clinical utility is hampered by rapid in vivo metabolism.[3] A key metabolic pathway involves the enzymatic oxidation of the hydroxyl group at the C-15 position to a ketone, leading to a significant reduction in biological activity.[4] This technical guide provides an in-depth exploration of a strategic modification to the PGF2α structure—the introduction of a methyl group at the C-15 position—and critically examines how the stereochemistry at this chiral center dictates the pharmacological activity of the resulting analog, 15-methyl-PGF2α. We will specifically dissect the profound differences in biological activity between the (15S) and (15R) epimers, with a focus on the clinically significant (15S)-15-methyl-PGF2α, also known as carboprost.[5]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure-activity relationship, mechanism of action, and the experimental methodologies crucial for the characterization and evaluation of these potent prostaglandin analogs.

The Decisive Role of C-15 Stereochemistry: A Tale of Two Epimers

The introduction of a methyl group at the C-15 position of PGF2α effectively shields the adjacent hydroxyl group from enzymatic oxidation, thereby enhancing the metabolic stability and prolonging the duration of action of the molecule.[4][6] However, this modification also introduces a new chiral center, giving rise to two epimers: (15S)-15-methyl-PGF2α (carboprost) and (15R)-15-methyl-PGF2α. The spatial orientation of the methyl and hydroxyl groups at this position has a profound and decisive impact on the molecule's ability to bind to and activate its target receptor, the prostaglandin F2α receptor (FP receptor).

15(S)-15-methyl-PGF2α (Carboprost): The Active Epimer

The (15S) configuration is the biologically active form of the molecule.[5] In this conformation, the spatial arrangement of the substituents at C-15 allows for optimal interaction with the binding pocket of the FP receptor, a G-protein coupled receptor (GPCR).[7][8] This high-affinity binding mimics the action of endogenous PGF2α, triggering a potent and sustained contractile response in uterine smooth muscle.[7] Carboprost is a potent uterine stimulant and is clinically used for the control of postpartum hemorrhage, termination of pregnancy, and preoperative cervical dilation.[5][9][10]

15(R)-15-methyl-PGF2α: The Inactive Counterpart

In stark contrast, the (15R) epimer is considered to be biologically inactive or significantly less active than its (15S) counterpart. The altered stereochemistry at C-15 sterically hinders the molecule's ability to fit correctly into the FP receptor binding pocket. This results in a dramatically reduced binding affinity and a lack of significant agonist activity. Some sources describe the (15R) epimer as a prodrug that can undergo acid-catalyzed epimerization to the active (15S) form, though this is not its primary mechanism of action and its intrinsic activity at the FP receptor is negligible.

The stark difference in activity between these two epimers underscores the critical importance of stereochemistry in drug design and development. The precise three-dimensional structure of a molecule is paramount for its interaction with biological targets, and even a subtle change in the orientation of a single functional group can render a potent drug inactive.

Mechanism of Action: A Gq-Coupled Signaling Cascade

The biological effects of 15-methyl-PGF2α are mediated through its interaction with the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[2] Specifically, the FP receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.[11] The binding of an agonist, such as carboprost, to the FP receptor initiates a conformational change in the receptor, leading to the activation of the Gq protein.[11]

The activated Gq alpha subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the surface of the sarcoplasmic reticulum, the primary intracellular calcium store in smooth muscle cells. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).

The elevated intracellular Ca2+ concentration is the primary driver of smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction. PKC also contributes to the contractile response by phosphorylating various proteins involved in the contractile machinery and by modulating the sensitivity of the contractile apparatus to calcium.[13]

The signaling pathway is terminated by the reuptake of Ca2+ into the sarcoplasmic reticulum and its extrusion from the cell, as well as by the dephosphorylation of myosin light chains by myosin light chain phosphatase.

Signaling Pathway of 15-methyl-PGF2α at the FP Receptor

Caption: Signaling cascade of 15(S)-methyl-PGF2α via the FP receptor.

Pharmacokinetics and Metabolism: The Advantage of the 15-Methyl Group

As previously mentioned, the primary metabolic vulnerability of natural PGF2α is the rapid oxidation of the C-15 hydroxyl group. The presence of the methyl group at this position in carboprost sterically hinders the approach of the metabolizing enzyme, 15-hydroxyprostaglandin dehydrogenase, thereby significantly slowing down its metabolism.[4][6] This results in a longer plasma half-life for carboprost compared to its endogenous counterpart, making it more suitable for intramuscular administration and providing a more sustained therapeutic effect.[6][14]

Following intramuscular administration, carboprost tromethamine is rapidly absorbed, with peak plasma concentrations typically reached within 20-30 minutes.[15] The primary route of elimination is through urinary excretion of its metabolites.[6]

Experimental Protocols for the Evaluation of 15-Methyl-PGF2α Analogs

The characterization of prostaglandin analogs like 15-methyl-PGF2α requires a combination of analytical and pharmacological assays. The following are representative protocols for key experiments.

Analytical Characterization: Chiral HPLC for Epimer Separation

The separation and quantification of the (15R) and (15S) epimers are crucial for quality control and for studying the structure-activity relationship. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[16][17]

Objective: To separate and quantify the (15R) and (15S) epimers of 15-methyl-PGF2α.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column is essential. The choice of column will depend on the specific prostaglandin analog, but columns like Chiralcel OJ-RH have been shown to be effective for separating prostaglandin enantiomers.[16]

-

Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., water with pH adjustment). The exact ratio of the solvents needs to be optimized to achieve the best resolution between the two epimers.[17]

-

Sample Preparation: The 15-methyl-PGF2α sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: The temperature can be controlled to optimize separation. Room temperature (e.g., 25°C) is often a good starting point.[17]

-

Detection: UV detection at a wavelength where the prostaglandin analog absorbs (e.g., 200 nm) is commonly used.[17]

-

-

Data Analysis: The retention times of the two epimers will be different, allowing for their identification and quantification based on the peak areas. The enantiomeric purity of a sample can be calculated from the relative peak areas.

Pharmacological Characterization: In Vitro Uterine Contractility Assay

This assay directly measures the physiological effect of the prostaglandin analogs on uterine smooth muscle contraction.[18][19]

Objective: To determine the potency and efficacy of 15-methyl-PGF2α epimers in inducing uterine smooth muscle contraction.

Methodology:

-

Tissue Preparation: Myometrial strips are obtained from a suitable animal model (e.g., rat, swine) or from human biopsies. The strips are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[9]

-

Isometric Tension Recording: The myometrial strips are connected to isometric force transducers to record changes in muscle tension.[18] The strips are allowed to equilibrate under a resting tension until spontaneous rhythmic contractions stabilize.

-

Drug Administration: Increasing concentrations of the test compounds (15R- and 15S-15-methyl-PGF2α) are added cumulatively to the organ baths.

-

Data Acquisition: The contractile response (increase in force and frequency of contractions) is recorded for each concentration.

-

Data Analysis: Concentration-response curves are constructed by plotting the increase in contractile force against the logarithm of the drug concentration. From these curves, key pharmacological parameters such as the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) can be determined for each epimer. This allows for a quantitative comparison of their potencies and efficacies.

Receptor Binding Studies: Radioligand Binding Assay

This assay is used to determine the binding affinity of the prostaglandin analogs to the FP receptor.[20][21]

Objective: To determine the equilibrium dissociation constant (Ki) of the (15R) and (15S) epimers of 15-methyl-PGF2α for the FP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the FP receptor are prepared from a suitable source, such as a cell line overexpressing the receptor or from uterine tissue.[20] This involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled ligand that binds to the FP receptor with high affinity and specificity (e.g., [3H]-PGF2α) is used.

-

Competition Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compounds (the 15-methyl-PGF2α epimers).

-

Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[20]

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for each epimer can then be calculated from the IC50 value using the Cheng-Prusoff equation.[20]

Summary of Stereochemistry-Activity Relationship

| Compound | C-15 Stereochemistry | Biological Activity at FP Receptor | Clinical Significance |

| 15-methyl-PGF2α | (S) | Potent Agonist | Clinically used as carboprost for uterine stimulation, postpartum hemorrhage, and termination of pregnancy.[5][9] |

| 15-methyl-PGF2α | (R) | Inactive / Very Low Activity | Considered the inactive epimer; its presence as an impurity can reduce the overall potency of a drug product. |

Conclusion: A Paradigm of Stereochemical Importance in Drug Design

The case of 15-methyl-PGF2α provides a compelling illustration of the profound impact of stereochemistry on pharmacological activity. The simple change in the spatial orientation of the methyl and hydroxyl groups at the C-15 position is the deciding factor between a potent and clinically valuable therapeutic agent and its inactive counterpart. This underscores the necessity for meticulous stereochemical control during the synthesis and purification of chiral drugs. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships, coupled with the application of appropriate analytical and pharmacological characterization techniques, is paramount for the successful development of safe and effective therapeutics. The insights gained from studying molecules like 15-methyl-PGF2α continue to inform the rational design of new drugs with improved potency, selectivity, and metabolic stability.

References

-

Gál, M., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(23), 5748. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Carboprost Tromethamine?. [Link]

-

Wikipedia. (2024). Carboprost. [Link]

-

ResearchGate. (n.d.). A schematic representation of PGF2α-FP receptor signalling which... [Link]

-

PubMed Central. (2023). Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. [Link]

-

Healio. (2025). Carboprost Tromethamine: Uses, Side Effects & Dosage. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

PubMed Central. (n.d.). Signaling and regulation of G protein-coupled receptors in airway smooth muscle. [Link]

-

PubMed. (n.d.). The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure. [Link]

-

PubMed. (n.d.). Intravenous infusion of 15 methyl-prostaglandin F2 alpha (Prostinfenem) in women with heavy post-partum hemorrhage. [Link]

- Google Patents. (n.d.). EP3383844A1 - Process for the preparation of carboprost and its tromethamine salt.

-

PubMed. (n.d.). Radioligand binding methods: practical guide and tips. [Link]

-

Pfizer. (2014). Product Monograph HEMABATE. [Link]

-

TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. [Link]

-

ResearchGate. (2025). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

-

ResearchGate. (n.d.). The function of FP receptor and overall structures of FP-Gs/q70iN... [Link]

-

Dr.Oracle. (2025). What is the role of carboprost (15-methyl-PGF2α) in managing severe postpartum hemorrhage (PPH) 24 hours postpartum?. [Link]

-

Frontiers. (2024). Prostaglandin pathways in equine myometrium regulations: endometrosis progression. [Link]

-

PubMed. (2024). Total Synthesis of (15R)- and (15S)-Prostaglandin A2. [Link]

-

Wikipedia. (n.d.). Prostaglandin F receptor. [Link]

-

ResearchGate. (n.d.). (PDF) Total Synthesis of (15R)‐ and (15S)‐Prostaglandin A2. [Link]

-

PubMed Central. (n.d.). Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility. [Link]

-

Prescribers' Digital Reference. (n.d.). Hemabate - Drug Summary. [Link]

-

PubMed. (n.d.). Comparison of the actions of the 15-methyl analogs of prostaglandins E2 and f-2 alpha on hormone levels after their administration for therapeutic abortion. [Link]

-

NCBI. (n.d.). 5737 - Gene ResultPTGFR prostaglandin F receptor [ (human)]. [Link]

-

Oxford Academic. (n.d.). Uterine contractility in response to different prostaglandins: results from extracorporeally perfused non-pregnant swine uteri. [Link]

-

American Physiological Society. (n.d.). G protein-coupled receptor signaling: transducers and effectors. [Link]

-

PubMed. (n.d.). Radioligand binding methods: practical guide and tips. [Link]

-

ResearchGate. (n.d.). Scheme of PGF2α/FP pathway involved in pathogenesis of cardiovascular... [Link]

-

YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. [Link]

-

PubMed. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. [Link]

-

In Vivo. (n.d.). Effects of Interactions Between Progesterone and Prostaglandin on Uterine Contractility in a Perfused Swine Uterus Model. [Link]

-

REPROCELL. (n.d.). Uterine Contractility Research And Assays. [Link]

-

Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?. [Link]

-

ResearchGate. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. [Link]

-

BGB Analytik. (n.d.). CHIRAL Handbook. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

PubMed. (n.d.). Preclinical safety evaluation of 15[S]15-methyl prostaglandin F2alpha : reproduction and teratology. [Link]

-

PubMed Central. (n.d.). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. [Link]

-

Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

-

PubMed. (n.d.). Disappearance of prostaglandins F2alpha and 15-methyl F2alpha from amniotic fluid as measured by radiommunoassay. [Link]

-

ResearchGate. (2025). Bimatoprost and its free acid are prostaglandin FP receptor agonists. [Link]

-

PubMed. (n.d.). Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Task force on prostaglandins for fertility regulation. The World Health Organization. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Carboprost - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdr.net [pdr.net]

- 7. What is the mechanism of Carboprost Tromethamine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Prostaglandin pathways in equine myometrium regulations: endometrosis progression [frontiersin.org]

- 10. Vaginal administration of 15-methyl-PGF2 alpha methyl ester for preoperative cervical dilatation. Task force on prostaglandins for fertility regulation. The World Health Organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Disappearance of prostaglandins F2alpha and 15-methyl F2alpha from amniotic fluid as measured by radiommunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carboprost Tromethamine: Uses, Side Effects & Dosage | Healio [healio.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reprocell.com [reprocell.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Signal Transduction Pathway of 15-methyl-PGF2alpha Analogs

Introduction

Prostaglandin F2alpha (PGF2α) analogs are a class of synthetic bioactive lipids that have found significant therapeutic application due to their potent and specific biological activities. This guide focuses on 15-methyl-PGF2α analogs, which are characterized by a methyl group at the C-15 position. This structural modification confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase, thereby prolonging their biological half-life and therapeutic effect.

Key members of this class include Carboprost (a 15-methyl analog of PGF2α), Latanoprost, Travoprost, and Bimatoprost, which are widely used in clinical practice.[1][2][3] Carboprost is a potent uterine stimulant employed to control postpartum hemorrhage, while the latter are mainstays in the management of glaucoma and ocular hypertension.[1][4] Their therapeutic efficacy stems from their ability to specifically engage and activate a complex network of intracellular signaling pathways, initiated by binding to the Prostaglandin F Receptor (FP receptor).

This technical guide provides an in-depth exploration of the signal transduction cascade initiated by 15-methyl-PGF2α analogs, intended for researchers, scientists, and drug development professionals. We will dissect the core signaling pathways, explore downstream effector systems, present field-proven experimental methodologies for their study, and discuss the nuances of specific analogs.

The Core Signaling Cascade: FP Receptor and Gq/11 Activation

The biological actions of 15-methyl-PGF2α analogs are primarily mediated by the Prostaglandin F Receptor (FP), a member of the G-protein coupled receptor (GPCR) superfamily.[5][6] The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[7][8] The activation sequence represents a classical example of Gq-mediated signal transduction.

The process unfolds as follows:

-

Ligand Binding: The PGF2α analog binds to the extracellular domain of the FP receptor, inducing a conformational change.

-

G-Protein Activation: This conformational change is transmitted to the intracellular loops of the receptor, enabling it to act as a Guanine Nucleotide Exchange Factor (GEF) for the associated Gαq subunit. GDP is released from Gαq and replaced by GTP.

-

Subunit Dissociation: The GTP-bound Gαq subunit dissociates from both the receptor and the Gβγ dimer.

-

PLCβ Activation: The activated Gαq-GTP complex then binds to and activates its primary effector, Phospholipase C-beta (PLCβ).[9]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER).[9][12] This binding triggers the release of stored Ca2+ from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[13][14]

-

PKC Activation: DAG remains in the plasma membrane, where, in conjunction with the elevated cytosolic Ca2+, it recruits and activates members of the Protein Kinase C (PKC) family.[10][15] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, propagating the signal downstream.

Figure 1: The canonical Gq/11 signaling pathway activated by 15-methyl-PGF2α analogs.

Major Downstream Effector Pathways

The initial signals generated by IP3/Ca2+ and DAG/PKC diverge to activate several critical downstream pathways that mediate the ultimate physiological effects of 15-methyl-PGF2α analogs.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the FP receptor can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. One established mechanism for this involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).[7] In this process, signaling intermediates downstream of Gq/11, potentially involving PKC or Src family kinases, lead to the phosphorylation of the EGFR, which then initiates the canonical Ras-Raf-MEK-ERK cascade. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, thereby regulating genes involved in cellular proliferation, differentiation, and survival.[7] This pathway is particularly relevant in contexts such as endometrial tumorigenesis where PGF2α has been implicated.[7]

Rho Family GTPases and Cytoskeletal Reorganization

The Gq/11 pathway is also intricately linked to the activation of small GTPases of the Rho family, including RhoA.[16][17] Rho GTPases are master regulators of the actin cytoskeleton.[18] Their activation can be mediated by Gq-regulated Rho-guanine nucleotide exchange factors (RhoGEFs). Upon activation, RhoA stimulates Rho-associated kinase (ROCK), which in turn phosphorylates multiple substrates to promote actin-myosin contractility and stress fiber formation. This pathway is fundamental to the smooth muscle contraction observed in the uterus (stimulated by Carboprost) and the ciliary muscle of the eye (relevant for glaucoma therapies), as well as to processes like cell migration.[18][19]

Figure 2: Major downstream effector pathways branching from the core FP receptor signal.

Analog-Specific Signaling and Considerations

While the Gq-PLC-Ca2+ pathway is the central signaling axis for PGF2α analogs, there is growing evidence for analog-specific signaling nuances.

-

Latanoprost: This widely used anti-glaucoma drug is a prodrug, hydrolyzed in the cornea to its active form, latanoprost acid.[20] Beyond the canonical FP receptor pathway, some of its neuroprotective effects in retinal ganglion cells have been attributed to the activation of the PI3K-Akt-mTOR signaling pathway.[21] Furthermore, some studies suggest its actions may not be exclusively mediated by the FP receptor, but could also involve prostaglandin transporters like OATP2B1.[20]

-

Bimatoprost: The mechanism of action for bimatoprost is particularly complex. While it effectively lowers intraocular pressure, it has a lower affinity for the FP receptor than other analogs. This has led to the hypothesis that it may act on distinct "prostamide receptors" or on heterodimers of the FP receptor with its splice variants (e.g., altFP).[22] Bimatoprost appears to increase aqueous humor outflow through both the uveoscleral (pressure-insensitive) and trabecular (pressure-sensitive) pathways, suggesting a broader mechanism than some other FP agonists.[23][24]

Quantitative Analysis of Ligand-Receptor Interaction

The interaction of PGF2α analogs with the FP receptor can be quantified by two key parameters: binding affinity (Ki) and functional potency (EC50).

-

Binding Affinity (Ki): This value represents the concentration of a competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal possible response in a functional assay (e.g., calcium mobilization or IP3 accumulation). A lower EC50 value indicates higher potency.

| Compound | Receptor | Parameter | Value (nM) | Species | Reference |

| PGF2α | FP | Ki | ~5 | Human | [22] |

| Latanoprost Acid | FP | Ki | ~3.1 | Human | [22] |

| Travoprost Acid | FP | Ki | ~3.5 | Human | [22] |

| Bimatoprost | FP | Ki | ~1230 | Human | [22] |

| PGF2α | FP | EC50 (Ca2+) | ~13 | Human | [22] |

| Latanoprost Acid | FP | EC50 (Ca2+) | ~30 | Human | [22] |

| Bimatoprost | FP | EC50 (Ca2+) | >1000 | Human | [22] |

Note: Values can vary depending on the cell system and assay conditions used.

Field-Proven Experimental Methodologies

Investigating the signal transduction of 15-methyl-PGF2α analogs requires a suite of robust biochemical and cell-based assays. Here, we detail the protocols for three cornerstone experiments.

Protocol 1: Radioligand Competition Binding Assay for FP Receptor

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the FP receptor. It relies on the principle of competition between a labeled, high-affinity ligand (radioligand) and an unlabeled test compound.

Objective: To determine the binding affinity (Ki) of a 15-methyl-PGF2α analog for the FP receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human FP receptor (e.g., HEK293-FP).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.[25]

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[26]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, set up triplicate reactions for total binding, non-specific binding (NSB), and competitor concentrations.[27]

-

Total Binding: Add cell membranes (~20-50 µg protein), a fixed concentration of radioligand (e.g., [3H]-PGF2α, at its approximate Kd), and binding buffer.[27]

-

Non-Specific Binding (NSB): Add membranes, radioligand, and a high concentration of an unlabeled PGF2α (e.g., 10 µM) to saturate all specific binding sites.[27]

-

Competition: Add membranes, radioligand, and serial dilutions of the unlabeled test analog.

-

Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[25][28]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[28]

-

Allow filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a radioligand competition binding assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This is a high-throughput functional assay to measure the potency (EC50) of an agonist in activating the Gq pathway. It uses a fluorescent dye that increases its emission intensity upon binding to free cytosolic calcium.

Objective: To determine the functional potency (EC50) of a 15-methyl-PGF2α analog by measuring intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate FP receptor-expressing cells in a black, clear-bottom 96- or 384-well plate and grow to ~90% confluency.

-

Remove the growth medium.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an agent like probenecid (to prevent dye leakage).

-

Add the loading buffer to the cells and incubate in the dark at 37°C for 45-60 minutes.

-

Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess dye.

-

-

Agonist Stimulation and Measurement:

-

Prepare serial dilutions of the test analog in the assay buffer.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

-

Establish a stable baseline fluorescence reading for each well.

-

Inject the agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

For each concentration, determine the peak fluorescence response after agonist addition and subtract the baseline reading.

-

Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of a full agonist (like PGF2α) as 100%.

-

Plot the normalized response against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Figure 4: Experimental workflow for an intracellular calcium mobilization assay.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This assay confirms the activation of the downstream MAPK/ERK signaling pathway by detecting the phosphorylated, active form of ERK1/2.

Objective: To qualitatively or quantitatively assess ERK1/2 activation in response to an FP receptor agonist.

Methodology:

-

Cell Stimulation and Lysis:

-

Grow FP-expressing cells to near confluency and serum-starve for 4-24 hours to reduce basal ERK activity.

-

Stimulate cells with the test analog at a chosen concentration (e.g., its EC80 from a functional assay) for various time points (e.g., 0, 2, 5, 10, 30 minutes).

-

Immediately terminate the stimulation by washing with ice-cold PBS and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate.

-

Normalize the protein concentration for all samples and add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-polyacrylamide gel.[29]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.[30]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again.

-

-

Detection and Re-probing:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[29]

-

To normalize for protein loading, strip the membrane of the p-ERK antibodies.[30]

-

Re-probe the same membrane with a primary antibody that detects total ERK1/2 (regardless of phosphorylation state).

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis:

-

Perform densitometry on the bands using imaging software.

-

For each sample, calculate the ratio of the p-ERK signal to the total ERK signal to determine the relative level of ERK activation.

-

Figure 5: Experimental workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion

The signal transduction pathway of 15-methyl-PGF2α analogs is a well-defined yet intricate system, centered on the activation of the Gq/11-coupled FP receptor. The canonical cascade, proceeding through PLC, IP3, and DAG, results in the mobilization of intracellular calcium and the activation of PKC. These primary signals then branch out to engage critical downstream effectors, including the MAPK/ERK and Rho/ROCK pathways, which ultimately drive the diverse physiological responses of smooth muscle contraction, cellular proliferation, and regulation of aqueous humor dynamics. Understanding these pathways, from the initial receptor-ligand interaction to the final cellular response, is paramount for the rational design of novel therapeutics and for optimizing the clinical use of this important class of drugs. The methodologies detailed herein provide a robust framework for researchers to dissect these signaling events with precision and confidence.

References

-

Sales, K. J., Milne, S. A., Williams, A. R., Anderson, R. A., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways. The Journal of Clinical Endocrinology & Metabolism, 89(2), 986–993. [Link]

-

Kunapuli, P., & Kasyanov, V. (2014). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Frontiers in Pharmacology, 5, 193. [Link]

-

Wikipedia contributors. (2023). Prostaglandin F receptor. Wikipedia, The Free Encyclopedia. [Link]

-

Simon, A. R., & Chernoff, J. (2020). Activation of STAT transcription factors by the Rho-family GTPases. Cellular Signalling, 75, 109756. [Link]

-

Thomsen, A. R., Plouffe, B., & Cahill, T. J., 3rd (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1484, 139–153. [Link]

-

Woodward, D. F., & Krauss, A. H. (2001). Mechanism of action of bimatoprost (Lumigan). Survey of Ophthalmology, 45 Suppl 4, S337–S345. [Link]

-

Sittampalam, G. S., Kahl, S. D., & Janzen, W. P. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Schwartz, D. M., Cohn, C. M., & Watarai, H. (2016). Gq-Coupled Receptors in Autoimmunity. Frontiers in Immunology, 7, 470. [Link]

-

Wang, R. F., Liu, K. L., & Chen, L. J. (2014). Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway. PLoS One, 9(1), e85533. [Link]

-

Sriraman, V., & Sharma, R. K. (2005). Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase. Endocrinology, 146(1), 221–231. [Link]

-

Li, Q., Li, Y., & Liu, S. (2020). Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity. International Journal of Endocrinology, 2020, 8896924. [Link]

-

Wikipedia contributors. (2024). Bimatoprost. Wikipedia, The Free Encyclopedia. [Link]

-

Hardin, J. (n.d.). IP3 and PLC. University of Wisconsin-Madison. [Link]

-

Various Authors. (2012). Western blot band for Erk and phopho(p). ResearchGate. [Link]

-

Wojciak-Stothard, B., & Ridley, A. J. (2006). Rho GTPases and Leukocyte Adhesion Receptor Expression and Function in Endothelial Cells. Circulation Research, 98(6), 731–742. [Link]

-

Kashiwagi, F., Kashiwagi, K., & Iizuka, Y. (2017). The neuroprotective effect of latanoprost acts via klotho-mediated suppression of calpain activation after optic nerve transection. Journal of Neurochemistry, 141(3), 455–467. [Link]

-

Wikipedia contributors. (2023). Gq alpha subunit. Wikipedia, The Free Encyclopedia. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]

-

Wikipedia contributors. (2023). Inositol trisphosphate. Wikipedia, The Free Encyclopedia. [Link]

-

Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]

-

Nevel, A., & Patel, B. C. (2023). Bimatoprost Ophthalmic Solution. In StatPearls. StatPearls Publishing. [Link]

-

Minor, L. K. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Journal of Biomolecular Screening, 6(5), 287-300. [Link]

-

Infante, E., & Castagnino, A. (2022). The RHO Family GTPases: Mechanisms of Regulation and Signaling. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Kadowitz, P. J., & Hyman, A. L. (1977). Effects of the 15-methyl analogs of prostaglandins E2 and F2alpha on the pulmonary circulation in the intact dog. Chest, 72(2), 244. [Link]

-

Wess, J. (2004). The Gq/11 and Gi/o protein-mediated signalling pathways of CHRMs. Handbook of Experimental Pharmacology, (162), 169-198. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Bimatoprost?. Patsnap. [Link]

-

Wikipedia contributors. (2024). Latanoprost. Wikipedia, The Free Encyclopedia. [Link]

-

Nogueira-Ferreira, R., & Ferreira-Pinto, M. J. (2018). Sustained Activation of Rho GTPases Promotes a Synthetic Phenotype in Pulmonary Artery Smooth Muscle Cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 38(1), 154–163. [Link]

-

Boster Biological Technology. (n.d.). Phospholipase Signaling Pathway. Boster Bio. [Link]

-

Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease. Physiological Reviews, 96(4), 1261–1296. [Link]

-

Wettschureck, N., & Offermanns, S. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Cellular and Molecular Life Sciences, 66(21), 3505–3518. [Link]

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology, 2736, 153–169. [Link]

-

Lawson, C. D., & Ridley, A. J. (2018). Rho GTPases: Masters of cell migration. Essays in Biochemistry, 62(2), 273–287. [Link]

-

Woodward, D. F., & Krauss, A. H. (2001). Mechanism of Action of Bimatoprost (Lumigan™). Survey of Ophthalmology, 45(4), S337-S345. [Link]

-

Sittampalam, G. S., & Kahl, S. D. (2012). Phospho-ERK Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Bito, L. Z., & Stjernschantz, J. (1997). Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species. Experimental Eye Research, 64(6), 1007–1017. [Link]

-

Biology Stack Exchange. (2018). What is the purpose of Prostaglandin F2-alpha and the Prostaglandin F receptor in the melatonin cell signaling pathway?. Stack Exchange. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Latanoprost?. Patsnap. [Link]

-

Various Authors. (2014). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. [Link]

-

Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes. British Journal of Pharmacology, 140(3), 473–486. [Link]

-

MedCentral. (n.d.). Latanoprost: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Latanoprost - Wikipedia [en.wikipedia.org]

- 3. Bimatoprost - Wikipedia [en.wikipedia.org]

- 4. medcentral.com [medcentral.com]

- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 7. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 10. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 13. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. youtube.com [youtube.com]

- 16. Activation of STAT transcription factors by the Rho-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Rho GTPases: Masters of cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. researchgate.net [researchgate.net]

- 27. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Non-Reproductive System Effects of 15-Methyl-PGF2α Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide focuses on the non-reproductive systemic effects of 15-methyl prostaglandin F2α (15-methyl-PGF2α). It is important to note that the vast majority of available research pertains to the synthetic 15(S) stereoisomer, known as Carboprost.[1][2] Data specifically on the 15(R) stereoisomer is limited. Therefore, this document synthesizes findings from studies on Carboprost and other PGF2α analogs to provide a comprehensive overview of the compound class's effects, which are primarily mediated through the Prostaglandin F Receptor (FP receptor).

Introduction: Beyond Uterine Contraction

15-methyl-PGF2α is a synthetic analog of the naturally occurring prostaglandin F2α.[2] Its primary clinical applications are in obstetrics and gynecology, where it is used to induce uterine contractions.[2][3][4] The addition of a methyl group at the C-15 position strategically inhibits metabolic deactivation by 15-hydroxyprostaglandin dehydrogenase, significantly prolonging its biological half-life and enhancing its potency compared to the parent compound.

While its effects on reproductive tissues are well-documented, the systemic administration of 15-methyl-PGF2α inevitably leads to interactions with FP receptors located in various non-reproductive tissues throughout the body.[5] These off-target effects are critical considerations in drug development, risk-benefit analysis, and the exploration of novel therapeutic applications. This guide provides a detailed examination of the mechanisms and physiological consequences of 15-methyl-PGF2α activity in the gastrointestinal, cardiovascular, respiratory, and ocular systems.

Core Mechanism of Action: The FP Receptor Signaling Cascade

The physiological effects of 15-methyl-PGF2α are mediated through its action as a potent agonist of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[6] FP receptors are expressed in the smooth muscle cells of various tissues, including blood vessels, the gastrointestinal tract, airways, and the eye.[5][7]

Upon binding of 15-methyl-PGF2α, the FP receptor primarily couples to the Gq alpha subunit (Gαq).[7] This initiates a well-defined signaling cascade:

-

Gαq Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][7]

-

Smooth Muscle Contraction: The rapid increase in intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.[7]

-

PKC Activation: Concurrently, DAG and Ca2+ activate Protein Kinase C (PKC), which can phosphorylate various downstream targets, contributing to sustained cellular responses.[7]

This fundamental mechanism—smooth muscle contraction via Gαq-PLC-Ca2+ signaling—is the primary driver of the diverse non-reproductive effects observed with 15-methyl-PGF2α administration.[8][9]

Caption: FP Receptor Gq signaling pathway.

Systemic Non-Reproductive Effects

The systemic administration of 15-methyl-PGF2α leads to a range of predictable, mechanism-based side effects due to the widespread distribution of FP receptors.

Gastrointestinal System

The most frequently reported non-reproductive side effects of 15-methyl-PGF2α are gastrointestinal.[8][10] The smooth muscle of the human gastrointestinal tract is highly sensitive to this compound.[9]

-

Mechanism: Agonism of FP receptors in the longitudinal and circular smooth muscle layers of the intestines leads to potent, often uncoordinated, contractions. This increases gut motility and fluid secretion.

-

Clinical Manifestations: The primary symptoms are nausea, vomiting, and diarrhea.[11][12] In clinical studies of Carboprost, vomiting and diarrhea were observed in up to two-thirds of patients.[13] These effects are generally transient and resolve after the cessation of therapy.[8][13]

-

Causality Insight: The high incidence of these effects necessitates the consideration of prophylactic antiemetic and antidiarrheal medications as part of the administration protocol to improve patient tolerance.[13]

| Effect | Incidence in Carboprost Studies | Onset |

| Vomiting | ~66%[8][13] | Rapid |

| Diarrhea | ~66%[8][13] | Rapid |

| Nausea | ~33%[8][13] | Rapid |

Cardiovascular System

The effects of PGF2α analogs on the cardiovascular system are complex, with the potential for both vasoconstriction and vasodilation depending on the specific vascular bed and experimental context.

-

Mechanism: FP receptors are present in vascular smooth muscle cells.[5] Their activation typically leads to vasoconstriction, which can result in an increase in systemic blood pressure.[9]

-

Clinical Manifestations: Transient hypertension is a known side effect of Carboprost.[11][14] In studies where PGF2α was administered intravenously, a tendency for systolic and diastolic blood pressure to rise was observed.[15] Conversely, some studies have noted a moderate decrease in blood pressure, possibly due to vasodilation in other vascular beds or complex reflex mechanisms.[16]

-

Expert Insight: The hypertensive effect is a critical consideration in patients with pre-existing cardiovascular conditions. Central administration of PGF2α in animal models has been shown to increase arterial blood pressure and heart rate, mediated by an increase in plasma norepinephrine, suggesting a sympathetic nervous system component to the hypertensive response.[17]

Respiratory System

The smooth muscle of the bronchi is sensitive to PGF2α analogs, making respiratory effects a significant concern, particularly in susceptible individuals.

-

Mechanism: Activation of FP receptors on airway smooth muscle cells causes bronchoconstriction.[11] PGF2α is recognized as a potent bronchoconstrictor mediator.[18]

-

Clinical Manifestations: Patients may experience coughing, wheezing, dyspnea (shortness of breath), or tightness in the chest.[3][13] These effects are particularly concerning for patients with a history of asthma or other respiratory conditions.[11]

-

Field-Proven Insight: Studies in guinea pigs have demonstrated that PGF2α and its metabolites can increase lung resistance.[19] In asthmatic subjects, aerosolized PGF2α causes dose-related bronchoconstriction.[18] This highlights the importance of patient screening for respiratory disease before administration.

Ocular System

While systemic effects on the eye are less common with intramuscular administration, the direct topical application of PGF2α analogs is a cornerstone of glaucoma therapy, providing valuable insights into their ocular pharmacology.

-

Mechanism: Topically applied PGF2α analogs (like Latanoprost) reduce intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix and relaxing the ciliary muscle.[20]

-

Clinical Manifestations: Common side effects of topical PGF2α analogs include conjunctival hyperemia (red eyes), eyelash growth, and changes in iris pigmentation.[20][21] Systemic administration is less likely to cause these localized effects, but they underscore the potent biological activity of this compound class in ocular tissues. Early research involving direct infusion into traumatized animal eyes showed a hypertensive effect, but this is not observed with modern topical application to non-traumatized eyes.[22]

Experimental Protocols & Methodologies

Evaluating the non-reproductive effects of a PGF2α analog like 15-methyl-15R-PGF2alpha requires robust in vitro and in vivo assays. The choice of methodology is driven by the need to isolate and quantify the specific physiological response.

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This is the foundational experiment to determine the direct contractile effect of the compound on isolated tissues.

-

Objective: To quantify the potency and efficacy of 15-methyl-15R-PGF2alpha in inducing contraction of smooth muscle from the gut, airways, or blood vessels.

-

Methodology:

-

Tissue Preparation: Euthanize a suitable animal model (e.g., Sprague-Dawley rat for aorta, guinea pig for ileum or trachea). Dissect and isolate the tissue of interest (e.g., a segment of ileum, a tracheal ring, or a thoracic aortic ring).

-

Mounting: Mount the tissue segment in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).

-

Transducer Connection: Connect one end of the tissue to a fixed support and the other to an isometric force transducer. The transducer will measure changes in tension (contraction/relaxation).

-